For instance, the synthesis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid involved a multi-step process. [] The reaction conditions and reagents used for each step, such as different pH levels, are crucial in controlling the formation of the desired product and minimizing impurities.
Similarly, the synthesis of 4-(4-acetyl-5-methyl-1H-pyrrol-2-yl)-2′,3′,4′-trihydroxybutyl cinnamate started with the reaction of D-glucosamine hydrochloride with acetylacetone. [] This intermediate was then reacted with cinnamic acid in the presence of DCC (N,N'-Dicyclohexylcarbodiimide) as a dehydrating agent.
Several papers describe chemical reactions involving pyrrole derivatives similar to 2-[5-acetyl-3-(methoxycarbonyl)-4-methyl-1H-pyrrol-2-yl]acetic acid. For example, one study focused on the synthesis of 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives by condensing 2-(2-(5-fluoro-1H-indol-1-yl)acetoamide) acetic acid with substituted aromatic aldehydes. []
Another study explored the synthesis of 3-(1H-Pyrrol-2-yl)-2H-chromen-2-ones via a one-pot, three-component condensation reaction. [] This reaction involved 3-(bromoacetyl)coumarin, acetylacetone, and an amine in the presence of alum as a catalyst and a water-PEG 400 binary solvent system.
For instance, TAK-438, a pyrrole derivative investigated as a potassium-competitive acid blocker (P-CAB), exerts its effect by inhibiting H+,K+-ATPase activity. [] This inhibition was found to be reversible and potassium-competitive, distinguishing it from the mechanism of proton pump inhibitors (PPIs).
Another pyrrole derivative, A-867744, acts as a positive allosteric modulator (PAM) of α7 neuronal acetylcholine receptors (nAChRs). [] A-867744 potentiated acetylcholine (ACh)-evoked currents, increasing the potency, Hill slope, and maximal efficacy of ACh concentration responses. This suggests a mechanism involving allosteric interactions with the receptor, leading to enhanced activity.
Several pyrrole derivatives have shown promising antimicrobial activity. [, , ] For example, 2-chloro-3-[3-(6-methyl-1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline derivatives exhibited moderate to good antibacterial and antifungal activities. [] The presence of the quinoline and benzimidazole moieties, alongside the pyrrole ring, likely contributes to their antimicrobial properties.
Pyrrole-containing compounds, including those structurally related to celecoxib, have shown potential as anti-inflammatory agents. [, ] The compound 2-[3-acetyl-5-(4-chlorophenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid (3e) demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model after continuous administration. [] The study highlights the potential of exploring pyrrole derivatives as novel anti-inflammatory drugs.
Certain pyrrole derivatives exhibit antioxidant activity by scavenging free radicals. [] The presence of specific functional groups on the pyrrole ring, such as hydroxyl or amino groups, can contribute to their antioxidant properties.
Research suggests that some substituted pyrrole acetic acid derivatives might possess antitumor properties. [, ] The compound (S/R)-2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido)-3-(4-hydroxyphenyl)propanoic acid, a modified pyrrole derivative, demonstrated selective anti-tumor activities in vitro. [] Further research is necessary to explore the full potential of these compounds as anticancer agents.
The pyrrole derivative A-867744 has been identified as a selective positive allosteric modulator (PAM) of α7 neuronal acetylcholine receptors (nAChRs). [] This compound potentiated acetylcholine-evoked currents and enhanced spontaneous inhibitory postsynaptic current activity in rat hippocampal neurons. The unique pharmacological profile of A-867744 makes it a promising candidate for further research in developing therapies for cognitive deficits associated with schizophrenia and Alzheimer's disease.
Pyrrole derivatives, like TAK-438, have been investigated for their potential as potassium-competitive acid blockers (P-CABs). [] TAK-438 exhibited potent and long-lasting inhibition of gastric acid secretion in preclinical studies, suggesting its potential as a novel therapeutic agent for treating acid-related diseases.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4